molecular formula C11H7ClN2 B3282333 3-chloro-9H-pyrido[2,3-b]indole CAS No. 74896-05-2

3-chloro-9H-pyrido[2,3-b]indole

Cat. No.: B3282333
CAS No.: 74896-05-2
M. Wt: 202.64 g/mol
InChI Key: HFCPEWXQRFCMLQ-UHFFFAOYSA-N
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Description

3-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a pyrido[2,3-b]indole core structure with a chlorine atom at the 3-position, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-9H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indole-2-carboxenamines, which undergo intramolecular N–H/C–H coupling, often facilitated by a carbonyl 1,2-migration . Another approach involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The chlorine atom at the 3-position can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

3-chloro-9H-pyrido[2,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-9H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The chlorine atom at the 3-position can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This compound can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. It can also exhibit antimicrobial activity by disrupting the cell membrane or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-9H-pyrido[2,3-b]indole is unique due to the presence of the chlorine atom at the 3-position, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

3-chloro-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCPEWXQRFCMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-9H-pyrido[2,3-b]indole
Reactant of Route 2
3-chloro-9H-pyrido[2,3-b]indole
Reactant of Route 3
3-chloro-9H-pyrido[2,3-b]indole
Reactant of Route 4
3-chloro-9H-pyrido[2,3-b]indole
Reactant of Route 5
3-chloro-9H-pyrido[2,3-b]indole
Reactant of Route 6
3-chloro-9H-pyrido[2,3-b]indole

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